

Comparative NMR Analysis of 5-Bromo-2-phenoxyppyridine and Related Analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-phenoxyppyridine**

Cat. No.: **B1291995**

[Get Quote](#)

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **5-Bromo-2-phenoxyppyridine**, alongside its structural analogues, 2-phenoxyppyridine and 5-chloro-2-phenoxyppyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of related compounds. The inclusion of detailed experimental protocols and visual diagrams aims to support the practical application of this data.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for **5-Bromo-2-phenoxyppyridine** and its analogues. The data is presented for solutions in deuterated chloroform (CDCl_3), with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5-Bromo-2-phenoxyppyridine	H-3	6.85	d	8.8
H-4	7.69	dd	8.8, 2.5	
H-6	8.12	d	2.5	
Phenyl H	7.10-7.45	m	-	
2-Phenoxyppyridine	H-3, H-5	6.95-7.05	m	-
H-4	7.70-7.80	m	-	
H-6	8.15-8.25	m	-	
Phenyl H	7.15-7.45	m	-	
5-Chloro-2-phenoxyppyridine	H-3	6.88	d	8.7
H-4	7.65	dd	8.7, 2.6	
H-6	8.05	d	2.6	
Phenyl H	7.10-7.40	m	-	

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Carbon	Chemical Shift (δ , ppm)
5-Bromo-2-phenoxyppyridine	C-2	162.9
C-3	112.2	
C-4	142.5	
C-5	115.8	
C-6	149.3	
Phenyl C-1'	153.5	
Phenyl C-2',6'	121.5	
Phenyl C-3',5'	129.7	
Phenyl C-4'	125.1	
2-Phenoxyppyridine	C-2	164.2
C-3	111.8	
C-4	139.4	
C-5	118.9	
C-6	147.8	
Phenyl C-1'	154.2	
Phenyl C-2',6'	121.1	
Phenyl C-3',5'	129.5	
Phenyl C-4'	124.3	
5-Chloro-2-phenoxyppyridine	C-2	163.1
C-3	112.5	
C-4	139.8	
C-5	126.9	
C-6	146.5	

Phenyl C-1'	153.8
Phenyl C-2',6'	121.4
Phenyl C-3',5'	129.6
Phenyl C-4'	124.8

Experimental Protocols

A general procedure for the acquisition of ^1H and ^{13}C NMR spectra for phenoxypyridine derivatives is outlined below.

Sample Preparation:

- Dissolve approximately 10-20 mg of the solid compound in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining well-resolved spectra.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Spectral width: Approximately 16 ppm.
 - Acquisition time: 2-3 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16 to 64, depending on the sample concentration.

- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse sequence.
 - Spectral width: Approximately 200-220 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 to 4096, due to the low natural abundance of ^{13}C .

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structures and the assignment of proton and carbon signals for **5-Bromo-2-phenoxyypyridine**.

Caption: ^1H NMR assignments for **5-Bromo-2-phenoxyypyridine**.

Caption: ^{13}C NMR assignments for **5-Bromo-2-phenoxyypyridine**.

- To cite this document: BenchChem. [Comparative NMR Analysis of 5-Bromo-2-phenoxyypyridine and Related Analogues]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291995#1h-nmr-and-13c-nmr-analysis-of-5-bromo-2-phenoxyypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com